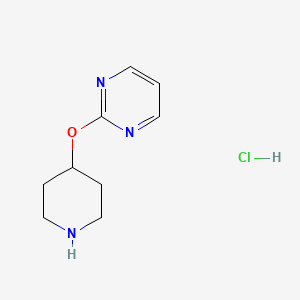![molecular formula C9H7BrN2O2S B1291531 2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチル CAS No. 171874-59-2](/img/structure/B1291531.png)
2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2S and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チアゾール誘導体は、強力な抗菌作用で知られています。 2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチルは、多剤耐性菌に対する有意な抗菌活性を有する化合物の合成前駆体として役立ちます 。 その構造により、グラム陽性菌とグラム陰性菌の両方の増殖を阻害することが示されているシッフ塩基を生成することができ、表皮ブドウ球菌や緑膿菌などの細菌が含まれます .
抗真菌作用
この化合物の骨格は、抗真菌剤の開発に適しています。 研究によると、チアゾール系分子は、カンジダ・グラブラタやカンジダ・アルビカンスなどの真菌株に対して効果的であり、ニスタチンなどの従来の抗真菌薬の代替手段を提供します .
抗腫瘍および細胞毒性
2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチルは、抗腫瘍剤を生成するための貴重な足場です。 チアゾール誘導体は、さまざまなヒト腫瘍細胞株に対する細胞毒性作用が認められており、がん治療への応用が期待されます .
抗HIV活性
チアゾールは、抗HIV治療における潜在的な役割について研究されています。 2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチルの構造的汎用性により、HIVの複製を阻害する可能性のある化合物を合成することができ、新しい抗レトロウイルス薬の開発に貢献します .
神経保護効果
血液脳関門を通過する能力があるため、この化合物は神経保護効果を高めるように修飾することができます。 チアゾール誘導体は、神経伝達物質の合成における役割について研究されており、神経変性疾患の治療に役立つ可能性があります .
鎮痛および抗炎症作用
この化合物のチアゾールコアは、鎮痛薬と抗炎症薬を生成するのに役立ちます。 痛みと炎症の経路を標的にする新しい分子を合成するために使用でき、潜在的に副作用を少なくして緩和を提供します .
作用機序
Target of Action
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, a derivative of thiazole, is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit significant antibacterial potential .
Biochemical Pathways
Thiazole derivatives are known to play roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s action and stability in different environments.
Safety and Hazards
将来の方向性
The future directions for the study of “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds involve further exploration of their therapeutic potential . These compounds could be considered as potential antagonists against target enzymes and could be used in the development of new drugs .
生化学分析
Biochemical Properties
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it can bind to specific proteins, altering their conformation and function. The interactions between Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1, leading to reduced DNA repair and increased cell death . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and reduced cell viability .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters . Once inside the cell, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .
特性
IUPAC Name |
methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUAMFRUMAKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)



![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)





